1-Naphthylacetonitrile
Overview
Description
1-Naphthylacetonitrile, also known as 1-Naphthaleneacetonitrile, is an organic compound with the molecular formula C₁₂H₉N. It is a derivative of naphthalene, where a nitrile group is attached to the acetonitrile moiety. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthylacetonitrile can be synthesized through the reaction of 1-chloromethyl naphthalene with potassium cyanide. The process involves the following steps :
Selection of Raw Materials: Potassium cyanide and 1-chloromethyl naphthalene are selected as the main raw materials.
Heating: Potassium cyanide is heated to 40-43 degrees Celsius, and 1-chloromethyl naphthalene is heated to 30-32 degrees Celsius.
Reaction: The heated potassium cyanide is placed in a reactor, and the 1-chloromethyl naphthalene is added dropwise. The mixture is then heated to 55-70 degrees Celsius and stirred.
Catalysis: A catalyst is added, and the reaction is allowed to proceed at 75-80 degrees Celsius for 30-45 seconds.
Drying and Crystallization: The mixture is transferred to a drying device, dried at 200-240 degrees Celsius, and then crystallized to obtain this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
1-Naphthylacetonitrile undergoes various chemical reactions, including:
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of this compound can lead to the formation of naphthalene carboxylic acids.
Reduction
Reagents: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Conditions: Conducted under controlled temperatures and pressures.
Products: Reduction can convert the nitrile group to an amine, resulting in compounds like 1-naphthylmethylamine.
Substitution
Reagents: Halogenating agents such as bromine or chlorine.
Conditions: Carried out in the presence of a solvent like dichloromethane.
Products: Substitution reactions can introduce halogen atoms into the naphthalene ring, forming halogenated derivatives.
Scientific Research Applications
1-Naphthylacetonitrile has several applications in scientific research:
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthylacetonitrile involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of agomelatine, this compound undergoes catalytic hydrogenation and acetylation to form the final product. The catalytic activity of nickel oxide nanoparticles plays a crucial role in this process .
Comparison with Similar Compounds
1-Naphthylacetonitrile can be compared with other similar compounds such as:
2-Naphthylacetonitrile: Similar in structure but with the nitrile group attached to the second position of the naphthalene ring.
1-Naphthylmethylamine: A reduction product of this compound with an amine group instead of a nitrile group.
1-Naphthylacetic acid: An oxidation product with a carboxylic acid group.
The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound in both research and industry .
Biological Activity
1-Naphthylacetonitrile (CAS No. 132-75-2) is a compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential applications of this compound, supported by relevant research findings and case studies.
This compound has the molecular formula and a molecular weight of 167.21 g/mol. It appears as a white to yellow solid with a melting point of 33-35 °C and a boiling point of approximately 323.9 °C at 760 mmHg .
Pharmacological Properties
This compound exhibits various biological activities, including:
- Antiviral Activity : Research has indicated that derivatives of naphthalene compounds, including this compound, can enhance antiviral effects against certain viruses. For instance, the introduction of a 1-naphthoyl substituent to specific antiviral agents has shown improved efficacy .
- Neuropharmacological Effects : The compound is noted for its role in the synthesis of agomelatine, an antidepressant that acts on melatonergic receptors and serotonin receptors. Agomelatine's synthesis involves the transformation of this compound, indicating its importance in developing neuroactive pharmaceuticals .
- Antioxidant Properties : Some studies suggest that compounds related to this compound possess antioxidant capabilities, which may contribute to their therapeutic potential in oxidative stress-related conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : As a precursor in the synthesis of agomelatine, it may influence melatonin and serotonin receptor pathways, contributing to mood regulation and sleep modulation.
- Inhibition of Viral Replication : The structural characteristics of naphthalene derivatives allow them to interact with viral proteins, potentially inhibiting replication processes .
Table 1: Summary of Biological Activities
Research Insights
- A study published in the Chemistry and Pharmaceutical Bulletin highlighted the improved antiviral activity when naphthalene derivatives were incorporated into existing antiviral frameworks, suggesting that this compound could serve as a valuable building block for drug development .
- In another investigation focused on neuropharmacology, researchers synthesized various derivatives from this compound to evaluate their effects on serotonin receptors, finding promising results that support further exploration into their therapeutic applications .
- Toxicological assessments have shown that while this compound has beneficial properties, it also poses risks such as irritation upon contact with skin or eyes, emphasizing the need for careful handling in research and industrial applications .
Properties
IUPAC Name |
2-naphthalen-1-ylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRMWUNUKVUHQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059630 | |
Record name | 1-Naphthaleneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132-75-2 | |
Record name | 1-Naphthaleneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Naphthaleneacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthylacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9844 | |
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Record name | 1-Naphthaleneacetonitrile | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-Naphthaleneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-naphthylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.618 | |
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Record name | 1-NAPHTHALENEACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV0P82P2R0 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 1-Naphthylacetonitrile?
A1: One established method involves a two-step process starting with 7-methoxy-1-tetralone. The first step is a dehydration cyanation reaction using a single amine catalyst, followed by a dehydrogenation aromatization reaction. Notably, this synthesis utilizes a one-pot method, eliminating the need for intermediate purification and increasing overall yield to an impressive 97%. [] Another approach focuses on the synthesis of ethyl 1-naphthylacetate from 1-naphthyl acetonitrile using acid catalysis followed by esterification with ethanol. []
Q2: What is the impact of HMPA on the addition of lithiated this compound to aromatic aldehydes?
A3: In the presence of HMPA, a fascinating phenomenon occurs: the reaction favors syn-selective addition to aromatic aldehydes, a selectivity not observed in pure THF. This is attributed to HMPA's ability to promote the retro-aldol reaction, ultimately influencing the thermodynamically controlled aldol diastereoselectivity. [, ]
Q3: What insights do 7Li/31P NMR studies provide about lithiated this compound in HMPA−THF solutions?
A4: These NMR studies reveal the formation of distinct species depending on the HMPA concentration. At low HMPA concentrations (0.25−2 equivalents), HMPA-solvated monomeric and dimeric contact ion pairs are observed. As the HMPA concentration increases (4−6 equivalents), the spectra provide evidence for the formation of HMPA-solvated separated ion pairs. []
Q4: How has this compound been utilized in the synthesis of fluorescent heterocyclic systems?
A5: this compound serves as a key building block in the synthesis of 3H-benzo[a]pyrazolo[3,4-j]acridine, a novel fluorescent heterocyclic system. This synthesis involves reacting 1-alkyl-5-nitro-1H-indazoles with this compound via nucleophilic substitution of hydrogen. The resulting fluorophores exhibit promising optical properties, including high quantum yields, surpassing even well-known fluorescent dyes like fluorescein in some cases. []
Q5: What is the role of this compound in the synthesis of Agomelatine?
A6: this compound serves as a crucial precursor in the synthesis of Agomelatine, a medication used to treat major depressive disorder. One method involves the reduction of methoxy-1-naphthylacetonitrile using NaBH4/I2, followed by acetylation with acetyl chloride to yield Agomelatine. [] An alternative approach employs a novel process utilizing a specific compound (not disclosed) in the industrial synthesis of Agomelatine. []
Q6: Has this compound been explored for applications beyond fluorescent dyes and Agomelatine synthesis?
A7: Yes, researchers have investigated the synthesis and pharmacological evaluation of α,α-disubstituted derivatives of this compound. [] Furthermore, studies have explored the alkylation of this compound derivatives in aqueous media. [] Additionally, this compound plays a crucial role in the synthesis of 3H-benzo[a]imidazo[4,5-j]acridines, compounds studied for their antiviral, antibacterial, and cytotoxic properties. [] A novel synthesis of Agomelatine utilizing a one-pot catalytic hydrogenation and acetylation with NiO, starting from this compound, has also been reported. []
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